3-Aminopropyltris(trimethylsiloxy)silane chemical structure
3-Aminopropyltris(trimethylsiloxy)silane chemical structure
An In-Depth Technical Guide to 3-Aminopropyltris(trimethylsiloxy)silane: Structure, Properties, and Advanced Applications
Abstract
3-Aminopropyltris(trimethylsiloxy)silane (CAS No. 25357-81-7) is a unique organosilicon compound distinguished by its dual-functionality architecture.[1][2] It integrates a reactive primary amino group with a bulky, hydrophobic tris(trimethylsiloxy)silyl tail. This structure imparts a unique combination of properties, making it a valuable tool for researchers, materials scientists, and drug development professionals. Unlike traditional alkoxysilanes, its siloxane framework offers distinct advantages in solubility, stability, and surface interaction. This guide provides an in-depth analysis of its chemical structure, explores the mechanistic basis of its reactivity, and details its application in surface modification and as a chemical intermediate, with a focus on protocols and insights relevant to advanced research and development.
Molecular Architecture and Physicochemical Profile
The functionality of 3-Aminopropyltris(trimethylsiloxy)silane is directly derived from its distinct structural components: a central silicon atom bonded to a single aminopropyl group and three trimethylsiloxy groups.[1] This arrangement creates a molecule with a hydrophilic, reactive "head" (the amino group) and a lipophilic, sterically significant "tail" (the siloxy groups).
Core Chemical Structure
The molecule's structure is key to its function. The aminopropyl group provides a primary amine, which serves as a versatile anchor point for covalent attachment of other molecules. The three trimethylsiloxy groups contribute to its solubility in organic solvents, enhance thermal stability, and define its interaction with surfaces.[2]
Caption: Chemical structure of 3-Aminopropyltris(trimethylsiloxy)silane.
Physicochemical Properties
The physical and chemical properties of this silane are summarized in the table below. Its liquid form, solubility profile, and thermal characteristics are critical considerations for its application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 25357-81-7 | [1][2][3] |
| Molecular Formula | C₁₂H₃₅NO₃Si₄ | [2][3][4] |
| Molecular Weight | 353.75 g/mol | [1][3][5] |
| Appearance | Colorless to straw-colored liquid | [1][6] |
| Density | 0.891 g/mL at 20 °C | [3][7] |
| Refractive Index (n20/D) | 1.413 | [3][7] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
The Duality of Reactivity: A Mechanistic Perspective
The utility of 3-Aminopropyltris(trimethylsiloxy)silane stems from the distinct yet complementary reactivity of its two key domains.
The Aminopropyl Functional Group: A Reactive Hub
The terminal primary amine is the molecule's primary site for covalent modification. With a predicted pKa of around 10.19, it is basic and nucleophilic, allowing it to readily participate in a wide range of chemical reactions.[1] This makes it an ideal handle for conjugating other molecules, such as:
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Biomolecules: Peptides, proteins, or DNA for biosensor development.
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Therapeutic Agents: Small molecule drugs for targeted delivery systems.
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Polymers: For the synthesis of hybrid organic-inorganic materials and block copolymers.
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Fluorophores: For labeling and imaging applications.
Common conjugation chemistries involving the amino group include amide bond formation with activated carboxylic acids, Schiff base formation with aldehydes and ketones, and nucleophilic addition to epoxides and isocyanates.
The Tris(trimethylsiloxy)silyl Group: The Surface Anchor
The tris(trimethylsiloxy)silyl moiety defines the molecule's interaction with surfaces and its physical properties. Unlike the hydrolytically sensitive alkoxy groups found in silanes like APTES (3-Aminopropyltriethoxysilane), the Si-O-Si bonds of the trimethylsiloxy groups are more stable.[8][9] This has two important consequences:
-
Reduced Self-Condensation: The molecule has a lower tendency to self-polymerize in the presence of trace water, leading to more controlled and reproducible surface modifications.
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Mechanism of Surface Binding: While trialkoxysilanes primarily bind to hydroxylated surfaces (like silica or metal oxides) through hydrolysis followed by the formation of covalent Si-O-substrate bonds, 3-Aminopropyltris(trimethylsiloxy)silane relies more on physisorption, van der Waals forces, and hydrogen bonding interactions.[10] The bulky, umbrella-like structure of the siloxy tail provides substantial surface coverage and imparts a hydrophobic character.[2]
Applications in Advanced Materials and Drug Development
The unique structure of this silane makes it a versatile tool for surface functionalization, particularly for nanoparticles and substrates intended for use in sensitive biological or electronic systems.
Protocol: Surface Functionalization of Silica Nanoparticles
This protocol provides a validated method for modifying the surface of silica nanoparticles to introduce a reactive amino functionality. The causality behind each step is explained to ensure reproducibility and optimal results.
Objective: To produce silica nanoparticles with a stable, amine-terminated surface for subsequent bioconjugation or drug loading.
Materials:
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Silica nanoparticles (suspended in ethanol)
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3-Aminopropyltris(trimethylsiloxy)silane
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Argon or Nitrogen gas supply
-
Centrifuge and appropriate tubes
-
Sonicator bath
Methodology:
-
Nanoparticle Preparation (Activation):
-
Take a 10 mg/mL suspension of silica nanoparticles in ethanol.
-
Centrifuge at 10,000 x g for 15 minutes to pellet the nanoparticles. Discard the supernatant.
-
Resuspend the pellet in anhydrous ethanol, vortex thoroughly, and centrifuge again. Repeat this washing step twice to remove any residual water.
-
Rationale: Water must be meticulously removed. While this silane is less prone to hydrolysis than alkoxysilanes, an anhydrous environment prevents uncontrolled side reactions and ensures a more uniform surface coating.
-
-
Silanization Reaction:
-
After the final wash, resuspend the nanoparticle pellet in 10 mL of anhydrous toluene. Toluene is an ideal solvent as it is non-protic and has a high boiling point for thermal steps.
-
Place the suspension in a sonicator bath for 5 minutes to ensure a monodispersion of nanoparticles. Aggregates will lead to non-uniform functionalization.
-
In a separate, dry flask under an inert atmosphere (e.g., Argon), prepare a 1% (v/v) solution of 3-Aminopropyltris(trimethylsiloxy)silane in anhydrous toluene.
-
Add the nanoparticle suspension to the silane solution with vigorous stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature under a blanket of inert gas.
-
Rationale: The inert atmosphere is critical to prevent atmospheric moisture from interfering with the reaction. Room temperature is sufficient for the physisorption and organization of the silane on the silica surface.
-
-
Washing and Curing:
-
After the reaction period, pellet the functionalized nanoparticles by centrifugation (10,000 x g, 15 min).
-
Discard the supernatant and wash the pellet sequentially with anhydrous toluene (twice) and anhydrous ethanol (twice) to remove any unreacted silane.
-
Rationale: Thorough washing is paramount. Excess, unbound silane can interfere with downstream applications and lead to false positives in characterization.
-
After the final wash, dry the nanoparticles under vacuum at 60-80°C for 2 hours. This step serves as a "curing" phase, strengthening the interaction between the silane and the nanoparticle surface.
-
-
Characterization and Storage:
-
The resulting amine-functionalized nanoparticles can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of N-H and C-H bonds, and thermogravimetric analysis (TGA) to quantify the amount of grafted silane.
-
Store the dried, functionalized nanoparticles in a desiccator to prevent moisture contamination.
-
Caption: Experimental workflow for surface modification of silica nanoparticles.
Role in Drug Delivery Systems
The amine-functionalized surfaces created using this silane are highly valuable in drug delivery research.[11] The primary amine acts as a conjugatable linker to attach therapeutic molecules, especially those with available carboxyl groups, via stable amide bonds.
Conceptual Application: A nanoparticle (e.g., superparamagnetic iron oxide or silica) can be functionalized as described above. A cytotoxic drug with a carboxylic acid moiety can then be activated (e.g., using EDC/NHS chemistry) and reacted with the amine-coated nanoparticles. The resulting conjugate links the drug to the nanoparticle via the silane tether. The hydrophobic nature of the tris(trimethylsiloxy)silyl groups can also enhance the loading of lipophilic drugs through non-covalent interactions.[2]
Caption: Logical relationship in a silane-mediated drug delivery system.
Handling and Safety
As a reactive chemical intermediate, 3-Aminopropyltris(trimethylsiloxy)silane requires careful handling to ensure user safety and experimental integrity.[4]
| Hazard Category | Description | Precautionary Measures | Source(s) |
| Skin Irritation | Causes skin irritation (H315). | Wear nitrile or butyl rubber gloves. Wash hands thoroughly after handling. | [3][4] |
| Eye Irritation | Causes serious eye irritation (H319). | Wear chemical safety goggles or a face shield. | [3][4] |
| Respiratory Irritation | May cause respiratory irritation (H335). | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. | [3][4] |
| Incompatible Materials | Reacts with acids, alcohols, oxidizing agents, and peroxides. | Store away from incompatible materials. Keep container tightly closed. | [4] |
Conclusion
3-Aminopropyltris(trimethylsiloxy)silane is a highly specialized molecule whose value lies in the intelligent design of its chemical structure. The separation of a reactive primary amine from a stable, bulky siloxane tail makes it an excellent candidate for creating well-defined, amine-functionalized surfaces with minimal side reactions. For researchers in materials science and drug development, it offers a more controlled alternative to traditional alkoxysilanes, enabling the creation of sophisticated hybrid materials, biosensors, and targeted therapeutic delivery systems. Understanding its unique mechanistic properties is the key to unlocking its full potential in advanced applications.
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